molecular formula C11H11N3S B14153633 5-(4-Aminophenyl)thiophene-2-carboximidamide CAS No. 89114-63-6

5-(4-Aminophenyl)thiophene-2-carboximidamide

Cat. No.: B14153633
CAS No.: 89114-63-6
M. Wt: 217.29 g/mol
InChI Key: CFMAKLJCDLRACN-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)thiophene-2-carboximidamide is an organic compound with the molecular formula C11H11N3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features an aminophenyl group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)thiophene-2-carboximidamide typically involves the reaction of 4-aminobenzonitrile with thiophene-2-carboximidamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)thiophene-2-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

5-(4-Aminophenyl)thiophene-2-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)thiophene-2-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as:

Uniqueness

5-(4-Aminophenyl)thiophene-2-carboximidamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

89114-63-6

Molecular Formula

C11H11N3S

Molecular Weight

217.29 g/mol

IUPAC Name

5-(4-aminophenyl)thiophene-2-carboximidamide

InChI

InChI=1S/C11H11N3S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,12H2,(H3,13,14)

InChI Key

CFMAKLJCDLRACN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=N)N)N

Origin of Product

United States

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